physical and chemical properties of 7-Geranyloxy-5-methoxycoumarin
physical and chemical properties of 7-Geranyloxy-5-methoxycoumarin
An In-depth Technical Guide to 5-Geranyloxy-7-methoxycoumarin
Introduction
5-Geranyloxy-7-methoxycoumarin is a naturally occurring coumarin (B35378) derivative found in the essential oils of citrus fruits, particularly bergamot.[1][2] As a member of the coumarin family, it exhibits a range of interesting biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.
It is important to note that while the user requested information on "7-Geranyloxy-5-methoxycoumarin," the vast majority of scientific literature and chemical databases provide detailed data for the isomeric structure, 5-Geranyloxy-7-methoxycoumarin (CAS No. 7380-39-4). This guide will focus on this well-characterized compound.
Physicochemical Properties
The fundamental physical and chemical properties of 5-Geranyloxy-7-methoxycoumarin are summarized below. These identifiers and properties are crucial for its characterization and application in research and development.
Compound Identification
| Identifier | Value |
| IUPAC Name | 5-{[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-7-methoxy-2H-1-benzopyran-2-one[2] |
| Synonyms | 5-Geranoxy-7-methoxycoumarin, 7-Methoxy-5-geranoxycoumarin[4][5] |
| CAS Number | 7380-39-4[2][4][5] |
| Molecular Formula | C₂₀H₂₄O₄[1][2][4] |
| Molecular Weight | 328.40 g/mol [1][2][4] |
| InChI | InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+[2][4] |
| InChI Key | WXUOSNJWDJOHGW-XNTDXEJSSA-N[2] |
| Canonical SMILES | CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC(=C1)OC)/C)C[2] |
Physical and Chemical Data
| Property | Value | Source |
| Physical Description | Solid, Powder[5][6] | Human Metabolome Database, ScreenLib |
| Melting Point | 85 - 90°C[5][7] | Human Metabolome Database, Extrasynthese |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] | ScreenLib |
| logP (Octanol/Water) | 5.427 | Crippen Method[8] |
| Storage Temperature | -20°C[4] | Sigma-Aldrich |
| Purity (Assay) | ≥95.0% (GC)[4], ≥99% (HPLC)[7] | Sigma-Aldrich, Extrasynthese |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of 5-Geranyloxy-7-methoxycoumarin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals confirming the coumarin core and the geranyloxy substituent.
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| H-3 | 6.11 ppm | Doublet | 9.7 Hz |
| H-4 | 7.94 ppm | Doublet | 9.7 Hz |
| H-6 | 6.29 ppm | Singlet | - |
Note: Data extracted from a description of the compound's NMR spectrum.[1] The solvent used for this reported data was not specified.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and helps in elucidating the fragmentation pattern.
| Ion | m/z |
| Molecular Ion [M]⁺ | 328.1675 |
This corresponds to the molecular formula C₂₀H₂₄O₄.[1] The fragmentation pattern typically shows cleavage of the geranyl chain.
Experimental Methodologies
This section outlines the general protocols for the synthesis, characterization, and biological evaluation of 5-Geranyloxy-7-methoxycoumarin.
Synthesis Methods
The synthesis of 5-Geranyloxy-7-methoxycoumarin can be achieved through several methods. A common approach involves the reaction of a hydroxylated coumarin precursor with a geranyl halide.
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Direct Coupling Reactions : This method involves the reaction of geranyl alcohol or geranyl bromide with 5-hydroxy-7-methoxycoumarin. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone (B3395972) or DMF.[1]
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Reflux Methods : Heating the reactants in a solvent such as ethanol (B145695) or methanol (B129727) under reflux conditions can facilitate the etherification reaction to form the desired product.[1]
Caption: General workflow for the synthesis of 5-Geranyloxy-7-methoxycoumarin.
Characterization Protocols
Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques.
-
Chromatography : Purity is assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][7]
-
Mass Spectrometry : HRMS is used to confirm the exact mass and molecular formula.[1]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and the connectivity of atoms.
-
Melting Point : The melting point range is determined to assess purity.
Cytotoxicity Assay Protocol (Example)
The cytotoxic effects of 5-Geranyloxy-7-methoxycoumarin on cancer cell lines can be evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding : Cancer cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment : Cells are treated with various concentrations of 5-Geranyloxy-7-methoxycoumarin (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48 hours).
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MTT Incubation : MTT reagent is added to each well and incubated to allow viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to untreated control cells.
Biological Activity and Mechanism of Action
Research has shown that 5-Geranyloxy-7-methoxycoumarin exhibits significant biological activities, primarily investigated in the context of cancer therapy.
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Cytotoxic Effects : The compound has been demonstrated to induce apoptosis (programmed cell death) in neuroblastoma cell lines.[1] It has also been shown to inhibit the growth of colon cancer (SW480) cells.[9]
-
Mechanism of Apoptosis Induction : The apoptotic effect is linked to its ability to increase the production of reactive oxygen species (ROS) within the cells. This oxidative stress leads to the impairment of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1]
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Antioxidant Properties : In addition to its pro-oxidant effect in cancer cells, the compound may also exhibit antioxidant activity in other contexts, helping to mitigate oxidative stress in biological systems.[1][3]
Caption: Proposed mechanism for inducing apoptosis in cancer cells.
Conclusion
5-Geranyloxy-7-methoxycoumarin is a natural product with a well-defined chemical structure and significant biological potential. Its physicochemical properties have been thoroughly characterized, and methods for its synthesis are established. The compound's ability to induce apoptosis in cancer cells through ROS-mediated mitochondrial dysfunction makes it a promising candidate for further investigation in oncology and drug development. This guide provides a foundational resource for researchers aiming to explore the therapeutic and chemical applications of this versatile coumarin.
References
- 1. Buy 7-Geranyloxy-5-methoxycoumarin [smolecule.com]
- 2. 5-Geranyloxy-7-methoxycoumarin - Wikipedia [en.wikipedia.org]
- 3. Cas 1432075-68-7,7-Geranyloxy-5-MethoxycouMarin | lookchem [lookchem.com]
- 4. 5-Geranyloxy-7-methoxycoumarin analytical standard | 7380-39-4 [sigmaaldrich.com]
- 5. 5-Geranyloxy-7-methoxycoumarin | C20H24O4 | CID 6441377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Geranyloxy-5-methoxycoumarin | CAS 1432075-68-7 | ScreenLib [screenlib.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. chemeo.com [chemeo.com]
- 9. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]
